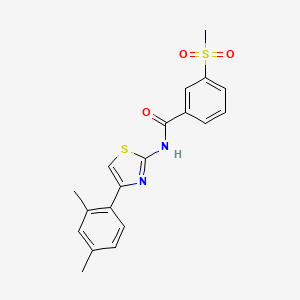

![molecular formula C18H18N2OS B2782144 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole CAS No. 863001-43-8](/img/structure/B2782144.png)

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a dihydroisoquinoline moiety with a benzo[d]thiazole ring, making it of significant interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of the compound is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in hormone activity and is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound affects the biochemical pathways involving AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates, such as dinitrobenzamide

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, leading to disruption in the metabolism of certain substrates. This could potentially have therapeutic effects in conditions such as breast and prostate cancer where AKR1C3 plays a role .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole typically involves multi-step organic reactions. One common method involves the palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction. This reaction uses formate esters as the source of carbon monoxide, providing a facile and efficient method for synthesizing enantiopure nitrogen-containing heterocyclic compounds .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the benzylic oxidation of tetrahydroisoquinoline derivatives using a catalytic amount of cerium ammonium nitrate (CAN) and a stoichiometric amount of sodium bromate (NaBrO3) as oxidants . These methods ensure high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like cerium ammonium nitrate.

Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Cerium ammonium nitrate (CAN) and sodium bromate (NaBrO3) are commonly used oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Comparison with Similar Compounds

Similar Compounds

3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar isoquinoline backbone and exhibit comparable biological activities.

2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds are structurally related and have been studied for their antifungal properties.

2,3-Dihydroquinazolin-4(1H)-one: This compound is another nitrogen-containing heterocycle with significant biological activity.

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole is unique due to its combined dihydroisoquinoline and benzo[d]thiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methoxy-7-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-12-7-8-15(21-2)16-17(12)22-18(19-16)20-10-9-13-5-3-4-6-14(13)11-20/h3-8H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKILFPZYUZLLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

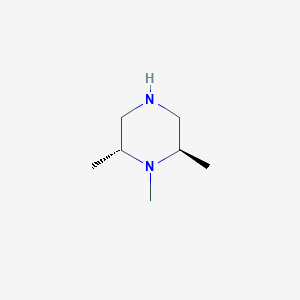

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide](/img/structure/B2782062.png)

![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2782063.png)

![ethyl 2-(3,4,9-trimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2782065.png)

![2-Chloro-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]acetamide](/img/structure/B2782067.png)

![2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2782068.png)

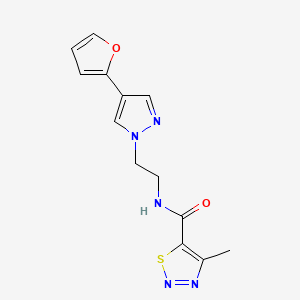

![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2782071.png)

![[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B2782072.png)

![Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2782073.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide](/img/structure/B2782076.png)

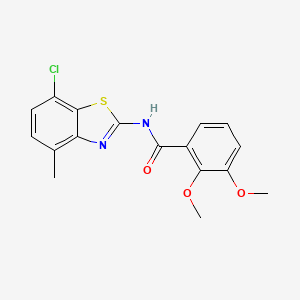

![1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2782083.png)